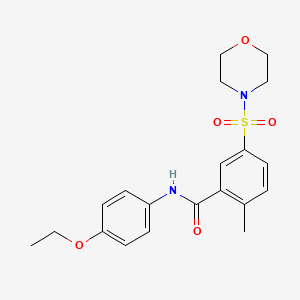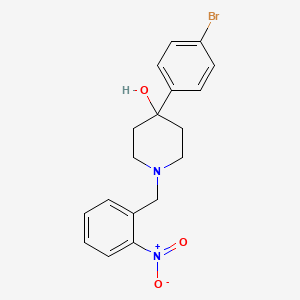
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine ring, and a sulfonylbenzamide moiety. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction using 4-ethoxyphenol and an appropriate alkylating agent.
Introduction of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an appropriate dihaloalkane.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the morpholine and sulfonyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in a suitable solvent.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide and morpholine derivatives.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Uniqueness
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of an ethoxyphenyl group, a morpholine ring, and a sulfonylbenzamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-7-5-16(6-8-17)21-20(23)19-14-18(9-4-15(19)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJVNGCSCKIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXOPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5161416.png)
![N'-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5161424.png)
![3-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B5161434.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B5161436.png)
![5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5161444.png)

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5161465.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B5161497.png)
